molecular formula C5H8N4 B1601691 2-Hydrazinyl-4-methylpyrimidine CAS No. 63170-77-4

2-Hydrazinyl-4-methylpyrimidine

Cat. No.: B1601691
CAS No.: 63170-77-4
M. Wt: 124.14 g/mol
InChI Key: WUKBRNKMQNEPAW-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-methylpyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activities against five cancer cell lines . Another study reported the synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction (XRD). This method allows for the determination of the crystal structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For instance, a study reported the synthesis of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, which involved several chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, the melting point, purity, and physical form of the compound can be determined . Additionally, spectroscopic characterization can provide further information about the compound’s properties .

Scientific Research Applications

Organic Synthesis and Pharmacological Applications

2-Hydrazinyl-4-methylpyrimidine serves as a versatile precursor in organic synthesis, leading to the development of various compounds with significant biological activity. For example, it has been utilized in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, showing potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008). Another study demonstrated its application in synthesizing azido-1,2,4-triazines and azidopyrimidines, aiding in the structural and azide-tetrazole equilibrium studies through NMR spectroscopy (Shestakova et al., 2013).

Photochemical and Electrochemical Studies

This compound derivatives have been investigated for their photochemical and electrochemical properties. The synthesis of lanthanide complexes with this compound has been studied, revealing significant fluorescence quantum yields, suggesting potential applications in materials science and sensor development (Fernández et al., 2014).

Corrosion Inhibition

In the context of corrosion inhibition, a novel hydrazide derivative synthesized from this compound was found to be an effective corrosion inhibitor for mild steel in acid solutions. This compound demonstrated significant inhibition efficiency, attributed to the synergistic effects between the protonated inhibitor and chloride ions, highlighting its potential for industrial applications (Abdallah et al., 2016).

Antioxidant Activity

Additionally, compounds derived from this compound have been evaluated for their antioxidant activity, with some showing promising results in scavenging free radicals. This indicates potential therapeutic applications in combating oxidative stress-related diseases (Abuelizz et al., 2019).

Safety and Hazards

The safety and hazards associated with 2-Hydrazinyl-4-methylpyrimidine can be determined through safety data sheets and other resources. For instance, one source indicates that the compound has hazard statements including H302, H312, H315, H319, H332, and H335 .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years. They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Researchers are considering the pyrimidine scaffold as a chemotype in future drug candidates to counteract medical conditions previously deemed untreatable .

Biochemical Analysis

Biochemical Properties

2-Hydrazinyl-4-methylpyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in DNA synthesis, leading to reduced cell proliferation . Moreover, its impact on cellular metabolism includes alterations in the levels of key metabolites, thereby affecting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dihydroorotate dehydrogenase, inhibiting its activity and thus disrupting pyrimidine biosynthesis . This inhibition leads to a decrease in the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of pyrimidine biosynthesis, resulting in long-term effects on cellular function . These effects include persistent changes in gene expression and cellular metabolism, which can have significant implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit dihydroorotate dehydrogenase without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to pyrimidine metabolism . It interacts with enzymes such as dihydroorotate dehydrogenase, which plays a key role in the de novo synthesis of pyrimidine nucleotides . By inhibiting this enzyme, this compound disrupts the normal metabolic flux, leading to changes in the levels of pyrimidine metabolites . These alterations can have downstream effects on various cellular processes, including DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria, where it interacts with dihydroorotate dehydrogenase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria . The mitochondrial localization of this compound is essential for its inhibitory effects on pyrimidine biosynthesis and its overall impact on cellular metabolism .

Properties

IUPAC Name

(4-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKBRNKMQNEPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495925
Record name 2-Hydrazinyl-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63170-77-4
Record name 2-Hydrazinyl-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Based on a reported procedure (Vanderhaeghe, Claesen, Bull. Soc. Chim. Belg. 1959, 68, 30). Hydrazine monohydrate (334.7 ml, 6.90 mmol) was added in one portion to a solution of 4-Methyl-2-methylsulfanyl-pyrimidine (357.9 g, 2.55 mol) in abs. EtOH (890 ml). The resulting mixture was refluxed for 50 h, then hydrazine monohydrate (200 ml) was added and refluxing was continued for 50 h (the reaction was monitored by 1H NMR). Then it was cooled to 0° C. to crystallize and 213 g of crude product was isolated by filtration. Recrystallization from ethanol gave the title compound (184.7 g, 59%) as a white solid.
Quantity
334.7 mL
Type
reactant
Reaction Step One
Quantity
357.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
890 mL
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-4-methylpyrimidine (6.06 g, 47.1 mmol) in MeOH (40 mL) was added hydrazine monohydrate (10 mL, 206 mmol). The solution was stirred for 16 h at room temperature and then purified by reverse phase HPLC to provide 4.43 g of the title compound. (76%) as a white solid. MH+125.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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